molecular formula C4H5BrN2O2S2 B8401166 5-Bromo-2-thiophenesulfonyl hydrazine

5-Bromo-2-thiophenesulfonyl hydrazine

Cat. No. B8401166
M. Wt: 257.1 g/mol
InChI Key: YDKSVYFORCNNHX-UHFFFAOYSA-N
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Patent
US04264774

Procedure details

To a slurry of 6.43 g (0.025 mol) of 5-bromo-2-thiophenesulfonyl hydrazine and some crushed ice in 100 ml of chloroform was added 8.0 g (0.05) of bromine dropwise with stirring. After the addition was complete and all of the bromine color had disappeared, the chloroform layer was separated and dried over anhydrous magnesium sulfate. The chloroform was removed in vacuo, leaving an orange oil. The oil was dissolved in ether/hexane and cooled to crystallize 3.67 g of the title compound as off-white crystals, mp 48°-50°.
Quantity
6.43 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
ether hexane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[S:6][C:5]([S:7](NN)(=[O:9])=[O:8])=[CH:4][CH:3]=1.[Br:12]Br>C(Cl)(Cl)Cl.CCOCC.CCCCCC>[Br:1][C:2]1[S:6][C:5]([S:7]([Br:12])(=[O:9])=[O:8])=[CH:4][CH:3]=1 |f:3.4|

Inputs

Step One
Name
Quantity
6.43 g
Type
reactant
Smiles
BrC1=CC=C(S1)S(=O)(=O)NN
Name
Quantity
8 g
Type
reactant
Smiles
BrBr
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr
Step Three
Name
ether hexane
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC.CCCCCC

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
the chloroform layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The chloroform was removed in vacuo
CUSTOM
Type
CUSTOM
Details
leaving an orange oil
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
to crystallize 3.67 g of the title compound as off-white crystals, mp 48°-50°

Outcomes

Product
Name
Type
Smiles
BrC1=CC=C(S1)S(=O)(=O)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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